(S)-3-Aminochroman-7-OL hydrobromide is a chemical compound that belongs to the class of aminocromans, which are derivatives of chroman. This compound features an amino group at the 3-position and a hydroxyl group at the 7-position of the chroman ring. The hydrobromide salt form indicates the presence of hydrogen bromide, which is typically used to enhance the solubility and stability of the compound in various applications. The structural formula can be represented as follows:
This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The presence of hydrogen bromide facilitates these reactions by providing a strong acid environment that can activate nucleophiles or stabilize intermediates during the reaction process .
Research has indicated that (S)-3-Aminochroman-7-OL hydrobromide exhibits various biological activities, primarily due to its structural features that allow for interaction with biological targets. Some notable activities include:
The synthesis of (S)-3-Aminochroman-7-OL hydrobromide typically involves several steps, including:
(S)-3-Aminochroman-7-OL hydrobromide has several applications across different fields:
Interaction studies involving (S)-3-Aminochroman-7-OL hydrobromide focus on its binding affinity and activity on various biological targets:
Several compounds share structural similarities with (S)-3-Aminochroman-7-OL hydrobromide, each possessing unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Aminochroman | Lacks hydroxyl group at position 7 | Potential neuroprotective effects |
| 4-Hydroxychroman | Hydroxyl group at position 4 | Antioxidant properties |
| Chroman-4-one | Ketone instead of hydroxyl group | Anticancer activity |
| 2-Aminocoumarin | Amino group at position 2 on coumarin structure | Antimicrobial properties |
(S)-3-Aminochroman-7-OL hydrobromide's unique combination of an amino and hydroxyl functional group on the chroman structure distinguishes it from these compounds, potentially enhancing its biological activity and therapeutic applications .
(S)-3-Aminochroman-7-OL hydrobromide represents a significant compound within the chroman family, characterized by its unique molecular architecture and stereochemical properties . The compound possesses the molecular formula C9H12BrNO2 with a molecular weight of 246.10 grams per mole, incorporating both amino and hydroxyl functional groups within the chroman framework . The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (S)-3-amino-3,4-dihydro-2H-chromen-7-ol hydrobromide, reflecting its specific stereochemical configuration and salt form .
The molecular architecture centers around the chroman core structure, which consists of a benzene ring fused to a six-membered tetrahydropyran ring [2] [3]. This bicyclic system creates a rigid framework that constrains the spatial arrangement of substituents and influences the overall molecular geometry [2]. The presence of the amino group at the 3-position and the hydroxyl group at the 7-position creates specific electronic and steric interactions that define the compound's three-dimensional structure [4].
The hydrobromide salt formation significantly impacts the molecular properties, particularly solubility and stability characteristics [5]. Hydrogen bromide association provides enhanced crystalline stability and improved aqueous solubility compared to the free base form [5]. The ionic character introduced by the hydrobromide moiety influences intermolecular interactions and crystal packing arrangements [5] [6].
The stereochemical designation as the (S)-enantiomer at the 3-position carbon establishes the absolute configuration following Cahn-Ingold-Prelog priority rules [7] [8]. This stereocenter represents the sole chiral center in the molecule, creating two possible enantiomeric forms with distinct spatial arrangements [7] [8]. The (S)-configuration indicates a specific three-dimensional orientation that influences biological activity and molecular recognition properties [7] [8].
| Parameter | Value |
|---|---|
| Molecular Formula | C9H12BrNO2 |
| Molecular Weight (g/mol) | 246.10 |
| Chemical Name (International Union of Pure and Applied Chemistry) | (S)-3-amino-3,4-dihydro-2H-chromen-7-ol hydrobromide |
| Stereochemistry | (S)-configuration at C-3 |
| Hydrobromide Salt | Hydrogen bromide salt for enhanced solubility |
Crystallographic analysis of chroman derivatives reveals characteristic structural parameters that provide insight into the three-dimensional architecture of (S)-3-Aminochroman-7-OL hydrobromide [2] [9] [10]. The chroman ring system typically adopts a non-planar conformation, with the six-membered heterocyclic ring exhibiting significant deviation from planarity [3] [11] [12]. Cremer-Pople puckering analysis indicates that chroman derivatives preferentially adopt a distorted half-chair conformation, also termed a sofa conformation, with puckering amplitudes typically ranging from 0.460 to 0.600 Angstroms [3] [2].
The dihydropyran ring within the chroman framework demonstrates conformational flexibility, with envelope conformations being particularly prevalent [11] [12]. In these arrangements, one carbon atom acts as a flap, deviating significantly from the mean plane of the remaining ring atoms [11]. The phenyl-substituted carbon frequently serves as this flap position, creating dihedral angles between 20 to 30 degrees relative to the mean ring plane [11] [12].
Crystallographic studies of related chroman compounds reveal typical space group preferences including monoclinic and triclinic systems [9] [10] [6]. Common space groups observed include P21/c, P-1, and C2/c, reflecting the molecular symmetry and packing arrangements [9] [10]. Unit cell parameters vary with molecular size and substitution patterns, with typical ranges of 7-25 Angstroms for the a-axis, 8-18 Angstroms for the b-axis, and 10-30 Angstroms for the c-axis [9] [10].
Temperature effects significantly influence crystallographic data quality and structural precision [9] [10] [6]. Low-temperature data collection, typically at 100-150 Kelvin, provides enhanced resolution and reduced thermal motion artifacts [9] [10]. Refinement quality indicators, such as R-factors ranging from 0.03 to 0.08, demonstrate the reliability of structural determinations [9] [10].
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Most common for organic molecules |
| Space Group (typical) | P21/c, P-1, C2/c | Depends on molecular symmetry |
| Unit Cell Length a (Angstroms) | 7-25 | Variable with molecular size |
| Unit Cell Length b (Angstroms) | 8-18 | Variable with molecular size |
| Unit Cell Length c (Angstroms) | 10-30 | Variable with molecular size |
| Unit Cell Angle α (degrees) | 70-110 | Non-orthogonal systems |
| Unit Cell Angle β (degrees) | 80-120 | Most variable angle |
| Unit Cell Angle γ (degrees) | 65-110 | Non-orthogonal systems |
| Density (g/cm³) | 1.2-1.6 | Typical for organic compounds |
| Temperature (Kelvin) | 100-296 | Low temperature preferred for accuracy |
| R-factor range | 0.03-0.08 | Measure of refinement quality |
Bond length analysis reveals characteristic distances for various bond types within the chroman framework [13] [14]. Aromatic carbon-carbon bonds typically range from 1.38 to 1.42 Angstroms, while aliphatic carbon-carbon bonds extend from 1.52 to 1.54 Angstroms [13]. Carbon-oxygen ether bonds demonstrate lengths between 1.43 and 1.45 Angstroms, and carbon-nitrogen amino bonds span 1.45 to 1.48 Angstroms [13] [14].
Bond angle measurements provide additional structural characterization, with aromatic carbon-carbon-carbon angles ranging from 118 to 122 degrees [13]. Aliphatic carbon-carbon-carbon angles demonstrate greater flexibility, spanning 109 to 115 degrees [13]. The carbon-oxygen-carbon ether angle typically measures between 110 and 115 degrees, while carbon-nitrogen-hydrogen angles range from 105 to 115 degrees [13].
| Bond Type | Typical Length (Angstroms) | Bond Angle Type | Typical Angle (degrees) |
|---|---|---|---|
| C-C (aromatic) | 1.38-1.42 | C-C-C (aromatic) | 118-122 |
| C-C (aliphatic) | 1.52-1.54 | C-C-C (aliphatic) | 109-115 |
| C-O (ether) | 1.43-1.45 | C-O-C | 110-115 |
| C-N (amino) | 1.45-1.48 | C-N-H | 105-115 |
| C-H | 0.95-1.00 | O-C-C | 108-112 |
| O-H | 0.85-0.95 | N-C-C | 108-115 |
| N-H | 0.86-0.90 | H-N-H | 105-110 |
Structural comparison of (S)-3-Aminochroman-7-OL with related chroman isomers reveals significant differences in molecular architecture and conformational preferences [15] [17]. The unsubstituted 3-aminochroman, with molecular formula C9H11NO and molecular weight 149.19 grams per mole, lacks the hydroxyl functionality present in the target compound [17]. This absence eliminates potential hydrogen bonding interactions and reduces molecular polarity [17].
Chroman-4-ol represents a positional isomer with the hydroxyl group relocated to the 4-position rather than the 7-position [18]. This compound, with molecular formula C9H10O2 and molecular weight 150.17 grams per mole, lacks the amino functionality entirely [18]. The 4-position hydroxyl creates different steric and electronic environments compared to the 7-position substitution pattern [18].
8-Aminochroman-4-one demonstrates both positional and functional group variations [17]. With molecular formula C9H9NO2 and molecular weight 163.17 grams per mole, this compound features an amino group at the 8-position and a ketone functionality at the 4-position [17]. The ketone group introduces sp2 hybridization and planar geometry, contrasting with the sp3 character of the saturated chroman ring [17].
5-Hydroxychroman-2-one represents a lactone derivative with molecular formula C9H8O3 and molecular weight 164.16 grams per mole [19]. This compound incorporates a carbonyl group within the ring system, creating a five-membered lactone ring fused to the benzene moiety [19]. The lactone functionality significantly alters the electronic distribution and conformational flexibility compared to the chroman framework [19].
(2S,4R)-2-Methylchroman-4-ol illustrates multiple stereochemical modifications with molecular formula C10H12O2 and molecular weight 164.20 grams per mole . This compound possesses two stereocenters at positions 2 and 4, with (S) and (R) configurations respectively . The methyl substitution at the 2-position and hydroxyl group at the 4-position create distinct steric interactions and conformational preferences .
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| (S)-3-Aminochroman-7-OL | C9H11NO2 | 165.19 | S-stereocenter at C-3, amino and hydroxyl groups |
| 3-Aminochroman (unsubstituted) | C9H11NO | 149.19 | Amino group at C-3, no hydroxyl |
| Chroman-4-ol | C9H10O2 | 150.17 | Hydroxyl at C-4, no amino group |
| 8-Aminochroman-4-one | C9H9NO2 | 163.17 | Amino at C-8, ketone at C-4 |
| 5-Hydroxychroman-2-one | C9H8O3 | 164.16 | Hydroxyl at C-5, lactone structure |
| (2S,4R)-2-Methylchroman-4-ol | C10H12O2 | 164.20 | S,R-stereocenters, methyl and hydroxyl groups |
The dihydropyran ring component shows variable conformational preferences depending on substituent effects [11] [22]. Envelope conformations become prevalent when bulky substituents create steric hindrance, forcing specific atoms out of the ring plane [11]. The conformational flexibility influences molecular recognition, crystal packing, and physicochemical properties across the chroman family [20] [21].
| Ring System | Preferred Conformation | Puckering Amplitude (Angstroms) | Ring Strain | Comments |
|---|---|---|---|---|
| Chroman (6-membered heterocycle) | Half-chair (sofa) | 0.460 | Low | Distorted from ideal chair due to sp2 character |
| Dihydropyran ring | Envelope | Variable | Moderate | Flap typically at substituted carbon |
| Tetrahydropyran (reference) | Chair | ~0.6-0.7 | Minimal | Most stable saturated 6-membered ring |
| Chromene derivatives | Envelope/Half-chair | 0.4-0.6 | Low to Moderate | Conformation depends on substitution pattern |
Stereochemical comparison emphasizes the importance of absolute configuration in determining molecular properties [7] [8] . The (S)-configuration at the 3-position in the target compound establishes specific spatial arrangements that influence intermolecular interactions and biological activity [7] [8]. The corresponding (R)-enantiomer would possess identical molecular formula and weight but opposite stereochemistry [7] [8].
Compounds with multiple stereocenters, such as (3S,4R)-3-Amino-7-methoxychroman-4-ol, demonstrate increased complexity in stereochemical relationships [4]. The presence of additional substituents and stereocenters creates multiple possible stereoisomeric forms with distinct properties [4] . The methoxy group introduction in this derivative adds molecular weight and alters electronic distribution patterns [4].
| Stereoisomer | Configuration | Molecular Weight | Key Differences |
|---|---|---|---|
| (S)-3-Aminochroman-7-OL | S at C-3 | 165.19 | Target compound structure |
| (R)-3-Aminochroman-7-OL | R at C-3 | 165.19 | Enantiomer of target compound |
| (3S,4R)-3-Amino-7-methoxychroman-4-ol | S at C-3, R at C-4 | 195.21 | Additional methoxy group and C-4 stereocenter |
| (2S,4R)-2-Methylchroman-4-ol | S at C-2, R at C-4 | 164.20 | Different substitution pattern and stereocenters |
Traditional synthetic approaches to (S)-3-Aminochroman-7-OL hydrobromide primarily rely on well-established cyclization mechanisms and chirality induction techniques that have been developed and refined over several decades. These methodologies form the foundation for current manufacturing processes and continue to be employed in both academic research and industrial production.
The construction of the chroman ring system in (S)-3-Aminochroman-7-OL hydrobromide involves several key cyclization strategies, each with distinct mechanistic pathways and synthetic advantages [1] [2] [3].
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition represents one of the most widely employed cyclization mechanisms for chroman synthesis [3] [4]. This approach utilizes phenol derivatives bearing (E)-α,β-unsaturated carbonyl moieties as substrates. The reaction proceeds through nucleophilic attack of the phenolic hydroxyl group on the activated double bond, followed by cyclization to form the six-membered oxygen heterocycle [4]. Cinchona-alkaloid-urea-based bifunctional organocatalysts facilitate this transformation with high enantioselectivity, achieving selectivities of 75-95% enantiomeric excess under mild conditions [3] [4].
Cascade Radical Cyclization Processes
Cascade radical cyclization reactions have emerged as powerful tools for constructing chroman frameworks through metal-free conditions [2] [5]. These transformations typically employ 2-(allyloxy)arylaldehydes as starting materials and utilize radical initiators such as ammonium persulfate to generate reactive intermediates [2]. The cascade process involves radical addition followed by intramolecular cyclization, providing access to substituted chroman-4-ones in yields ranging from 50-80% [5]. The methodology demonstrates excellent functional group tolerance and operates under environmentally benign conditions [6].
Visible-Light Photoredox Cyclization
Photoredox catalysis has revolutionized chroman synthesis by enabling cyclization reactions under mild, visible-light-mediated conditions [5]. These transformations utilize iridium or ruthenium photocatalysts in combination with visible light to promote tandem radical addition and cyclization processes [5]. The methodology exhibits broad substrate scope and good functional group compatibility, typically achieving yields of 70-90% while operating at ambient temperature [5].
Classical Cyclization Methods
Traditional cyclization approaches include the Pictet-Spengler reaction and ring-closing metathesis methodologies [7]. The Pictet-Spengler reaction involves the condensation of phenethylamine derivatives with aldehydes under acidic conditions, followed by cyclization to form the chroman ring system [7]. Ring-closing metathesis employs olefin metathesis catalysts to promote cyclization of appropriately functionalized precursors, achieving yields of 65-95% for suitable substrates [8].
| Method | Substrate Type | Reaction Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Intramolecular Oxa-Michael Addition | Phenol derivatives with α,β-unsaturated ketones | DIPA base, EtOH, 160-170°C, MW | 17-88 | Simple, one-pot procedure |
| Cascade Radical Cyclization | 2-(Allyloxy)arylaldehydes with radical precursors | (NH₄)₂S₂O₈, DMSO, 80°C, 24h | 50-80 | Metal-free conditions |
| Visible-Light Photoredox Cyclization | Alkenyl aldehydes with photocatalysts | Visible light, Ir catalyst, rt, 24h | 70-90 | Mild conditions, functional group tolerance |
| Pictet-Spengler Reaction | Phenethylamines with formaldehyde | NaOAc buffer, HCHO, 80°C | 60-85 | Classical methodology |
| Ring-Closing Metathesis | Alkenyl ethers with metathesis catalysts | Grubbs catalyst, DCM, reflux | 65-95 | High efficiency for certain substrates |
The stereoselective synthesis of (S)-3-Aminochroman-7-OL hydrobromide requires precise control over the absolute configuration at the 3-position. Several established chirality induction techniques have been developed to achieve high enantioselectivity in the formation of this stereogenic center [9] [10] [1].
Asymmetric Hydrogenation Using Iridium Catalysts
Iridium-catalyzed asymmetric hydrogenation of cyclic imines represents a highly effective approach for introducing chirality into the chroman framework [9] [1]. The methodology employs chiral iridium complexes with ligands such as (S,S)-f-Binaphane to reduce prochiral imine intermediates with exceptional enantioselectivity [9]. These catalytic systems achieve enantiomeric excesses of 95-99% under mild conditions, typically operating at temperatures of 25-50°C with hydrogen pressures of 1-10 atmospheres [9] [1].
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-based catalytic systems utilizing Synphos ligands provide an alternative approach for enantioselective chroman synthesis [10] [1]. These catalysts promote the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones, achieving enantiomeric excesses of 85-96% in high chemical yields [10] [1]. The methodology demonstrates broad substrate scope and operates under relatively mild conditions with temperatures ranging from 25-80°C [1].
Organocatalytic Approaches
Organocatalytic methods employ chiral organic molecules as catalysts to induce asymmetry without the need for transition metals [3] [4]. Cinchona alkaloid-urea bifunctional catalysts have proven particularly effective for asymmetric chroman synthesis through intramolecular oxy-Michael addition reactions [3] [4]. These catalysts achieve enantiomeric excesses of 75-95% while operating under mild conditions at temperatures from 0-25°C [4].
Biocatalytic Resolution
Enzymatic approaches utilizing engineered amine dehydrogenases offer environmentally sustainable routes to enantiomerically pure aminochroman derivatives [9] [11]. These biocatalytic systems demonstrate high selectivity with enantiomeric excesses of 90-95% while operating under mild aqueous conditions at temperatures of 30-40°C [9] [11]. The methodology provides excellent functional group tolerance and enables catalyst recycling [11].
| Technique | Catalyst/Reagent | Enantiomeric Excess (%) | Substrate Scope | Temperature (°C) |
|---|---|---|---|---|
| Asymmetric Hydrogenation (Ir) | Ir/(S,S)-f-Binaphane | 95-99 | Cyclic imines | 25-50 |
| Asymmetric Hydrogenation (Ru) | Ru-Synphos complexes | 85-96 | Trisubstituted enamides | 25-80 |
| Organocatalytic Michael Addition | Cinchona alkaloid-urea catalysts | 75-95 | Phenol derivatives | 0-25 |
| Biocatalytic Resolution | Engineered amine dehydrogenases | 90-95 | Ketone substrates | 30-40 |
| Chiral Auxiliary Method | Camphor-derived auxiliaries | 80-90 | General applicability | 0-80 |
Contemporary research in chroman synthesis has focused on developing more efficient, sustainable, and selective methodologies that address the limitations of traditional approaches. These novel synthetic strategies emphasize environmental sustainability, cost-effectiveness, and improved stereochemical control [12] [13] [14].
Earth-Abundant Metal Catalysis
The development of catalytic systems based on earth-abundant metals represents a significant advancement in sustainable chroman synthesis [12] [13]. Cobalt-based catalysts with appropriately designed phosphine ligands have demonstrated excellent performance in asymmetric hydrogenation reactions, achieving enantiomeric excesses of 90-95% while offering substantial cost advantages over noble metal systems [13]. These catalysts typically operate at moderate temperatures of 50-80°C and demonstrate broad substrate tolerance [12].
Iron-catalyzed asymmetric transformations have also emerged as promising alternatives, particularly for reductive amination processes that can be applied to chroman synthesis [12]. These systems utilize readily available iron salts in combination with chiral ligands to promote enantioselective carbon-nitrogen bond formation with selectivities comparable to traditional noble metal catalysts [12].
Advanced Photoredox Catalysis
Modern photoredox catalytic systems have evolved to incorporate dual catalysis strategies that combine photocatalysis with asymmetric organocatalysis [5] [12]. These hybrid approaches enable the construction of complex chroman frameworks through cascade processes that integrate multiple bond-forming events in a single operation [5]. The methodology typically employs visible light-absorbing photocatalysts in combination with chiral organocatalysts to achieve both high efficiency and enantioselectivity [12].
Flow Chemistry Integration
Continuous flow chemistry has been successfully integrated into asymmetric chroman synthesis, providing enhanced control over reaction parameters and enabling scalable production [12] [14] [15]. Flow systems offer precise temperature control, improved mixing efficiency, and the ability to handle hazardous reagents safely [15]. These advantages translate to improved yields, reduced reaction times, and enhanced reproducibility compared to traditional batch processes [15].
Multicomponent Reaction Strategies
Multicomponent reactions provide atom-economical approaches to chroman synthesis by combining multiple reactants in a single transformation [16] [12]. These methodologies typically involve the simultaneous reaction of phenolic substrates, carbonyl compounds, and nitrogen nucleophiles to construct the chroman framework with integrated amino functionality [16]. The approach demonstrates excellent step economy and functional group tolerance while minimizing waste generation [12].
| Method | Catalyst System | Key Advantages | Typical Yield (%) | Selectivity (ee %) |
|---|---|---|---|---|
| Earth-Abundant Metal Catalysis | Co/Phosphine ligands | Cost-effective, sustainable | 70-95 | 90-95 |
| Photoredox Catalysis | Ir/Ru photocatalysts + visible light | Mild conditions, energy efficient | 65-90 | 70-85 |
| Flow Chemistry Synthesis | Continuous flow reactors | Precise control, scalability | 80-95 | 85-95 |
| Multicomponent Reactions | Multiple catalyst systems | Atom economy, step efficiency | 60-85 | 75-90 |
| Cascade Reactions | Sequential transformations | One-pot procedures | 70-90 | 80-95 |
Solvent-Free Methodologies
Solvent-free synthetic approaches have gained significant attention due to their environmental benefits and operational simplicity [16] [6]. These methodologies eliminate the need for organic solvents, reducing waste generation and simplifying product isolation [16]. Mechanochemical activation and neat reaction conditions often result in enhanced reaction rates and improved yields compared to solution-phase processes [16].
Aqueous Reaction Media
The use of water as a reaction solvent represents a fundamental shift toward more sustainable chroman synthesis [16] [6] [17]. Aqueous reaction conditions offer several advantages including reduced toxicity, improved safety profiles, and enhanced sustainability [17]. Specialized catalytic systems have been developed to operate effectively in aqueous media while maintaining high levels of stereochemical control [16].
Energy-Efficient Activation Methods
Ultrasound activation and microwave-assisted synthesis provide energy-efficient alternatives to conventional heating methods [16] [6]. Ultrasonic irradiation promotes reaction rates through cavitation effects while operating at moderate temperatures, resulting in 50-80% reduction in reaction times [16]. Microwave heating enables rapid, uniform heating that can reduce overall reaction times by 70-90% compared to conventional methods [18].
Catalyst Recycling and Immobilization
The development of recyclable catalyst systems addresses both economic and environmental concerns associated with transition metal catalysis [6] [19]. Immobilized catalysts enable easy recovery and reuse, reducing catalyst waste and improving process economics [19]. These systems often maintain high activity and selectivity over multiple reaction cycles [19].
Waste Minimization Strategies
Comprehensive waste minimization approaches focus on reducing byproduct formation and improving atom economy [12] [6]. These strategies include the development of catalytic processes that generate only the desired product and water as byproducts, elimination of stoichiometric reagents, and integration of reaction steps to minimize intermediate isolation and purification [12].
| Strategy | Environmental Benefit | Typical Conditions | Efficiency Improvement | Waste Reduction |
|---|---|---|---|---|
| Solvent-Free Conditions | Eliminates organic solvents | Neat conditions, 100-150°C | 20-40% yield increase | Zero solvent waste |
| Water as Solvent | Non-toxic, renewable solvent | H₂O, base catalyst, 80°C | Enhanced selectivity | Minimal organic waste |
| Ultrasound Activation | Energy efficient activation | Sonication, 40-60°C | 50-80% time reduction | Reduced energy consumption |
| Microwave Assistance | Reduced reaction times | MW irradiation, 5-60 min | 70-90% time savings | Lower overall waste |
| Recyclable Catalysts | Catalyst recovery and reuse | Immobilized catalysts | Multiple cycles possible | Decreased catalyst waste |